molecular formula C14H12N2O4S2 B14964452 N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B14964452
M. Wt: 336.4 g/mol
InChI Key: BBHHNHUTBGJKBL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, an oxazole ring, and a thiophene sulfonamide moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide core, which is then functionalized with the oxazole ring and the methoxyphenyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-carboxamide
  • N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C14H12N2O4S2/c1-19-11-4-2-10(3-5-11)16-22(17,18)14-7-6-13(21-14)12-8-9-15-20-12/h2-9,16H,1H3

InChI Key

BBHHNHUTBGJKBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

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